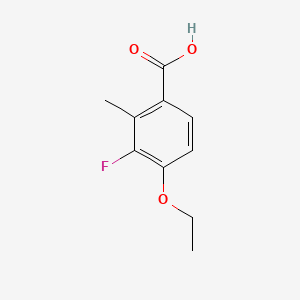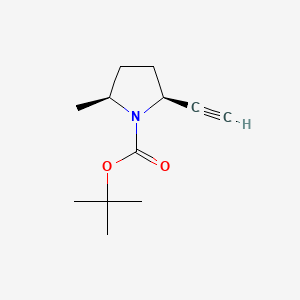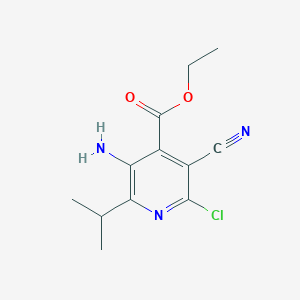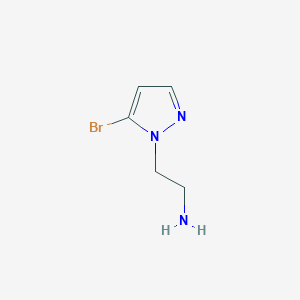
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound that features a trifluoromethyl group, a fluorine atom, and an ethoxy group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
科学研究应用
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
作用机制
The mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in similar applications.
4-(Trifluoromethyl)phenol: A related compound with a hydroxyl group instead of an ethoxy group.
α,α,α-Trifluoro-p-tolyl isocyanate: A trifluoromethyl-substituted isocyanate used in various chemical reactions.
Uniqueness
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C10H10F4OS |
|---|---|
分子量 |
254.25 g/mol |
IUPAC 名称 |
3-ethoxy-2-fluoro-1-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4OS/c1-3-15-9-6(10(12,13)14)4-5-7(16-2)8(9)11/h4-5H,3H2,1-2H3 |
InChI 键 |
MYBQFPCBBULENW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1F)SC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


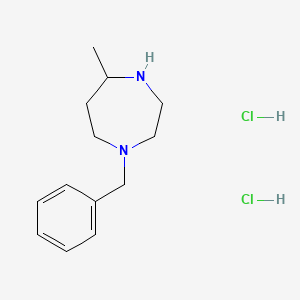
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)


![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
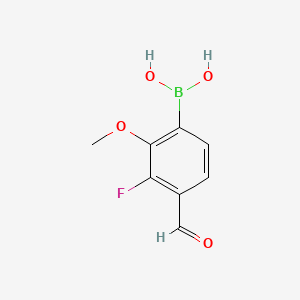
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
